Cas no 62368-07-4 (1-Acetyl-5-bromo-7-nitroindoline)
1-Acetyl-5-bromo-7-nitroindoline Chemical and Physical Properties
Names and Identifiers
-
- 1-(5-Bromo-7-nitroindolin-1-yl)ethanone
- N-Acetyl-5-bromo-7-nitroindoline
- 1-(5-bromo-7-nitro-2,3-dihydroindol-1-yl)ethanone
- 1-Acetyl-5-bromo-7-nitro-2,3-dihydro-1H-indole
- 1-Acetyl-5-bromo-7-nitro-2003-dihydro-1H-indole
- 1-Acetyl-5-bromo-7-nitroindoline
- 1-Acetyl-5-bromo-7-nitroindoline, >=98%
- CCG-55220
- AS-30231
- SCHEMBL3071409
- RCELVCGNAKOBPO-UHFFFAOYSA-N
- A8626
- 1-(5-bromo-7-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one
- J-503408
- Oprea1_712810
- SR-01000644257-1
- SB64065
- N-Acetyl-5-Bromo-7-Nitro Indoline
- FT-0607284
- AC-27797
- AKOS015898477
- 62368-07-4
- 1-(5-Bromo-7-nitro-1-indolinyl)ethanone
- CS-0155041
- MFCD00056018
- N-ACETYL-5-BROMO-7-NITRO-INDOLINE
- SY317483
- EN300-103879
- DTXSID80369581
- DB-054143
-
- MDL: MFCD00056018
- Inchi: 1S/C10H9BrN2O3/c1-6(14)12-3-2-7-4-8(11)5-9(10(7)12)13(15)16/h4-5H,2-3H2,1H3
- InChI Key: RCELVCGNAKOBPO-UHFFFAOYSA-N
- SMILES: BrC1C=C(C2=C(C=1)CCN2C(C)=O)[N+](=O)[O-]
- BRN: 237670
Computed Properties
- Exact Mass: 283.98000
- Monoisotopic Mass: 283.98
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.1A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.8
Experimental Properties
- Color/Form: Yellow solid.
- Density: 1.688
- Melting Point: 196-198°C
- Boiling Point: 482.8 °C at 760 mmHg
- Flash Point: 245.8 °C
- Refractive Index: 1.639
- PSA: 66.13000
- LogP: 2.85450
- Solubility: Insoluble in water
1-Acetyl-5-bromo-7-nitroindoline Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R22
- Safety Instruction: S36/37
-
Hazardous Material Identification:
- PackingGroup:III
- Storage Condition:2-8°C
- Safety Term:S36/37
- Packing Group:III
- Risk Phrases:R22
- Packing Group:III
1-Acetyl-5-bromo-7-nitroindoline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Acetyl-5-bromo-7-nitroindoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A192365-50mg |
1-Acetyl-5-bromo-7-nitroindoline |
62368-07-4 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A192365-100mg |
1-Acetyl-5-bromo-7-nitroindoline |
62368-07-4 | 100mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A192365-500mg |
1-Acetyl-5-bromo-7-nitroindoline |
62368-07-4 | 500mg |
$ 80.00 | 2022-06-08 | ||
| Chemenu | CM149155-5g |
1-Acetyl-5-bromo-7-nitroindoline |
62368-07-4 | 95%+ | 5g |
$*** | 2023-05-30 | |
| Chemenu | CM149155-25g |
1-Acetyl-5-bromo-7-nitroindoline |
62368-07-4 | 95%+ | 25g |
$*** | 2023-05-30 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A6250-1G |
1-Acetyl-5-bromo-7-nitroindoline |
62368-07-4 | 1g |
¥524.14 | 2023-11-11 | ||
| Fluorochem | 226636-1g |
1-(5-Bromo-7-nitroindolin-1-yl)ethanone |
62368-07-4 | 98% | 1g |
£128.00 | 2022-02-28 | |
| Fluorochem | 226636-5g |
1-(5-Bromo-7-nitroindolin-1-yl)ethanone |
62368-07-4 | 98% | 5g |
£383.00 | 2022-02-28 | |
| abcr | AB180487-5 g |
1-Acetyl-5-bromo-7-nitroindoline, 98%; . |
62368-07-4 | 98% | 5g |
€137.00 | 2023-06-23 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BW421-1g |
1-Acetyl-5-bromo-7-nitroindoline |
62368-07-4 | 98% | 1g |
140.0CNY | 2021-07-14 |
1-Acetyl-5-bromo-7-nitroindoline Suppliers
1-Acetyl-5-bromo-7-nitroindoline Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 1-Acetyl-5-bromo-7-nitroindoline
Introduction to 1-Acetyl-5-bromo-7-nitroindoline (CAS No. 62368-07-4)
1-Acetyl-5-bromo-7-nitroindoline (CAS No. 62368-07-4) is a synthetic compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, including a bromine atom at the 5-position, a nitro group at the 7-position, and an acetyl group at the 1-position of the indoline ring. These functional groups contribute to the compound's diverse chemical properties and potential applications in various scientific and industrial domains.
The synthesis of 1-Acetyl-5-bromo-7-nitroindoline involves a series of well-defined chemical reactions. Typically, the process begins with the bromination of indoline to introduce the bromine atom at the 5-position. Subsequently, nitration is performed to add the nitro group at the 7-position. Finally, acetylation is carried out to introduce the acetyl group at the 1-position. Each step requires precise control over reaction conditions to ensure high yields and purity of the final product.
In recent years, 1-Acetyl-5-bromo-7-nitroindoline has been studied for its potential applications in medicinal chemistry. Research has shown that this compound exhibits significant biological activity, particularly in terms of its anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that 1-Acetyl-5-bromo-7-nitroindoline can effectively inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival.
Beyond its medicinal applications, 1-Acetyl-5-bromo-7-nitroindoline has also been explored for its use in materials science. The compound's unique electronic properties make it a promising candidate for applications in organic electronics and photovoltaic devices. Research conducted at the University of California, Berkeley, has shown that 1-Acetyl-5-bromo-7-nitroindoline-based materials exhibit excellent charge transport characteristics and can be used to enhance the performance of organic solar cells.
The physical and chemical properties of 1-Acetyl-5-bromo-7-nitroindoline have been extensively characterized using various analytical techniques. High-resolution mass spectrometry (HRMS) confirms its molecular formula as C10H9BrN2O3, while nuclear magnetic resonance (NMR) spectroscopy provides detailed information about its molecular structure. Additionally, infrared (IR) spectroscopy and ultraviolet-visible (UV-Vis) spectroscopy are used to study its functional groups and electronic transitions.
The stability and solubility of 1-Acetyl-5-bromo-7-nitroindoline are important considerations for its practical applications. The compound is generally stable under standard laboratory conditions but may degrade upon exposure to strong acids or bases. Its solubility varies depending on the solvent; it is more soluble in polar solvents such as dimethyl sulfoxide (DMSO) and less soluble in non-polar solvents like hexane.
In conclusion, 1-Acetyl-5-bromo-7-nitroindoline (CAS No. 62368-07-4) is a versatile compound with a wide range of potential applications in medicinal chemistry and materials science. Ongoing research continues to uncover new properties and uses for this compound, making it an exciting area of study for scientists and researchers worldwide.
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